SE 175

概要

説明

SE 175は、ニトログリセリンと同じクラスに属する有機硝酸エステル化合物です。これは、硝酸基の還元変換によって一酸化窒素が生成され、生体内の一酸化窒素ドナーとして作用します。this compoundは、血管拡張薬として臨床応用されており、狭心症の治療に使用されます。 さらに、this compoundのような一酸化窒素ドナーは、神経保護作用を発揮し、神経障害性疼痛を軽減します .

準備方法

合成経路および反応条件

SE 175は、チオサリチル酸塩とニトロオキシアシル化を含む一連の化学反応によって合成されます反応条件は通常、反応を促進するために、酸性または塩基性触媒、制御された温度、および特定の溶媒を必要とします .

工業生産方法

This compoundの工業生産には、自動化された反応器を使用し、反応パラメータを正確に制御して、大規模な化学合成が行われます。このプロセスは、臨床応用にとって不可欠な化合物の高収率と高純度を保証します。 最終生成物は、通常、結晶化またはクロマトグラフィー技術によって精製されます .

化学反応解析

反応の種類

This compoundは、次のようないくつかのタイプの化学反応を起こします。

酸化: this compoundの硝酸基は、酸化されて一酸化窒素を生成することができます。

還元: この化合物は、還元されて、その活性型である一酸化窒素を放出することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

This compoundの還元によって生成される主要な生成物は、一酸化窒素であり、これは血管拡張作用の原因となります。 他の生成物は、使用される特定の反応や試薬によって異なります .

科学研究への応用

This compoundは、次のような幅広い科学研究に適用されています。

化学: 一酸化窒素ドナーとその化学的性質に関する研究に使用されます。

生物学: 細胞シグナル伝達と神経保護における役割について調査されています。

医学: 狭心症などの心臓血管疾患の治療と疼痛管理に適用されています。

産業: 新規医薬品や治療薬の開発に使用されています .

化学反応の分析

Types of Reactions

SE 175 undergoes several types of chemical reactions, including:

Oxidation: The nitrate group in this compound can be oxidized to form nitric oxide.

Reduction: The compound can be reduced to release nitric oxide, which is its active form.

Substitution: This compound can participate in substitution reactions where the nitrate group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to substitute the nitrate group under controlled conditions.

Major Products Formed

The major product formed from the reduction of this compound is nitric oxide, which is responsible for its vasodilatory effects. Other products depend on the specific reactions and reagents used .

科学的研究の応用

SE 175 has a wide range of scientific research applications, including:

Chemistry: Used in studies involving nitric oxide donors and their chemical properties.

Biology: Investigated for its role in cell signaling and neuroprotection.

Medicine: Applied in the treatment of cardiovascular diseases such as angina and in pain management.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

作用機序

SE 175は、還元変換によって一酸化窒素を放出することで効果を発揮します。一酸化窒素は、内皮細胞の可溶性グアニル酸シクラーゼを活性化し、サイクリックグアノシン一リン酸(cGMP)の産生につながります。このシグナル伝達経路は、平滑筋細胞の弛緩と血管拡張をもたらします。 この化合物は、神経保護と疼痛緩和に関与する分子標的とも相互作用します .

類似化合物との比較

SE 175は、ニトログリセリンやイソソルビド二硝酸などの他の有機硝酸エステル化合物と類似しています。 this compoundは、これらの化合物の中間の効力を有する独自の特性を持っています。 緩衝液または生理食塩水溶液中でより安定であり、一酸化窒素放出のメカニズムが異なります .

類似化合物のリスト

- ニトログリセリン

- イソソルビド二硝酸

- ニトロプルシドナトリウム

- ニコランジル

特性

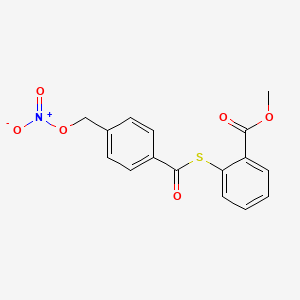

IUPAC Name |

methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIVRBDMTYQVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441243 | |

| Record name | SE 175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258278-64-7 | |

| Record name | SE 175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SE 175 function as a nitric oxide donor?

A1: While the exact mechanism of NO release from this compound isn't detailed in the provided research, it's stated that this compound releases NO upon reductive transformation within cells []. This suggests that cellular enzymes or reducing agents are likely involved in cleaving the nitrooxymethyl group from this compound, leading to the liberation of NO.

Q2: What is the primary molecular target of this compound?

A2: this compound, as a nitric oxide donor, exerts its effects primarily by elevating cyclic guanosine monophosphate (cGMP) levels within cells [, ]. This increase in cGMP is achieved through the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the formation of cGMP from guanosine triphosphate (GTP) []. NO is known to be a potent activator of sGC.

Q3: What are the downstream effects of this compound mediated cGMP elevation in HTMCs?

A3: The increase in cGMP levels induced by this compound leads to a reduction in endothelin-1 (ET-1)-induced:

- Myosin light chain-2 (MLC-2) phosphorylation: This suggests that this compound might interfere with the signaling pathways that control muscle contraction, leading to relaxation of HTMCs [].

- Formation of filamentous (F)-actin cytoskeletal stress fibers: this compound, at a concentration of 100 μM, significantly reduces the formation of these stress fibers, indicating a potential role in modulating cell morphology and contractility [].

- Localization of vinculin at focal adhesions: this compound disrupts the localization of vinculin, a protein involved in linking the actin cytoskeleton to the extracellular matrix through focal adhesions, further supporting its role in regulating cell adhesion and contractility [].

- Increase in HTMC monolayer resistance: This reduction in monolayer resistance, as measured by electrical cell substrate impedance sensing, signifies a decrease in cell contractility [].

Q4: What is the significance of this compound's effects on HTMC contractility?

A5: The trabecular meshwork plays a crucial role in regulating intraocular pressure (IOP) in the eye. The relaxation of HTMCs induced by this compound suggests that it might increase the outflow of aqueous humor from the eye, potentially leading to a reduction in IOP []. This property makes this compound a potential candidate for the development of novel IOP-lowering medications.

Q5: Are there any synergistic effects observed when combining this compound with other IOP-lowering agents?

A6: Research shows a synergistic effect on reducing HTMC resistance when latanoprost, a prostaglandin F2α receptor agonist, is combined with this compound []. This suggests that the IOP-lowering effects of both compounds could be enhanced when used in combination, potentially leading to improved therapeutic outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。